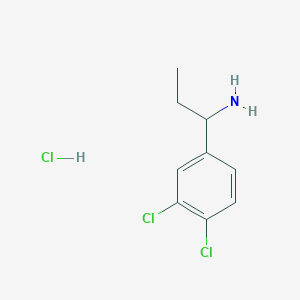
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile, also known as 4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile (HOMC), is an organic compound that has recently been studied for its potential applications in the field of science and technology. HOMC is a colorless, crystalline solid that is soluble in water and organic solvents. It is a chiral molecule, meaning that it has two non-superimposable mirror images that are not identical. HOMC has been found to exhibit a variety of interesting properties, such as the ability to act as a catalyst in organic reactions and to serve as a ligand for metal complexes. In recent years, HOMC has been studied for its potential applications in the field of biochemistry and medicine, as it has been found to have promising effects on various biochemical and physiological processes.
科学的研究の応用
HOMC has been studied for its potential applications in the field of biochemistry and medicine. It has been found to have promising effects on various biochemical and physiological processes, such as the inhibition of enzymes involved in the metabolism of drugs and the modulation of the expression of genes involved in the regulation of cell growth and differentiation. In addition, HOMC has been found to be an effective antioxidant, and has been used in the treatment of oxidative stress-related diseases. Furthermore, HOMC has been studied for its potential use in the synthesis of drugs and other organic compounds.
作用機序
The mechanism of action of HOMC is not yet fully understood. However, it is believed that HOMC may interact with certain enzymes and proteins in the body, thereby modulating the expression of genes involved in the regulation of cell growth and differentiation. Additionally, HOMC has been found to be an effective antioxidant, and may help to protect cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
HOMC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, HOMC has been found to modulate the expression of genes involved in the regulation of cell growth and differentiation. Furthermore, HOMC has been found to be an effective antioxidant, and has been used in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The main advantage of using HOMC in laboratory experiments is its ability to inhibit the activity of enzymes involved in the metabolism of drugs. This can be beneficial for researchers studying the effects of drugs on the body, as it allows them to better control the metabolism of the drug in question. Additionally, HOMC has been found to be an effective antioxidant, which can be beneficial for researchers studying oxidative stress-related diseases. However, one limitation of using HOMC in laboratory experiments is that it is a chiral molecule, meaning that it has two non-superimposable mirror images that are not identical. This can make it difficult to accurately measure the effects of HOMC on biochemical and physiological processes.
将来の方向性
There are a number of potential future directions for research involving HOMC. For example, further research could be conducted to better understand the mechanism of action of HOMC, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of HOMC in the synthesis of drugs and other organic compounds. Furthermore, further research could be conducted to explore the potential use of HOMC in the treatment of oxidative stress-related diseases. Finally, further research could be conducted to explore the potential use of HOMC as a ligand for metal complexes.
合成法
HOMC can be synthesized in a two-step process. The first step involves the reaction of 2-hydroxyacetone with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid. This reaction yields a mixture of (2S,4S,5R)-(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile(hydroxymethyl)oxolane-2-carbonitrile, (2R,4R,5S)-(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile(hydroxymethyl)oxolane-2-carbonitrile, and (2R,4S,5S)-(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile(hydroxymethyl)oxolane-2-carbonitrile. The second step involves the separation of the three isomers by a process known as chromatography.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile involves the conversion of a starting material to an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the hydroxyl groups, formation of the oxolane ring, introduction of the nitrile group, and deprotection of the hydroxyl groups.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Sodium acetate", "Hydroxylamine hydrochloride", "Sodium cyanide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Protection of the hydroxyl groups using acetic anhydride and sodium acetate", "Formation of the oxolane ring by reaction with hydroxylamine hydrochloride and sodium cyanide", "Introduction of the nitrile group by reaction with sodium borohydride and hydrochloric acid", "Deprotection of the hydroxyl groups using sodium hydroxide" ] } | |
CAS番号 |
50908-43-5 |
分子式 |
C6H9NO3 |
分子量 |
143.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



